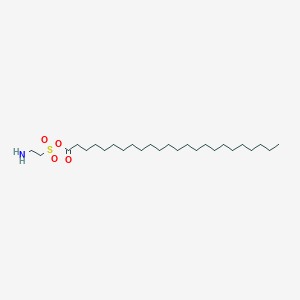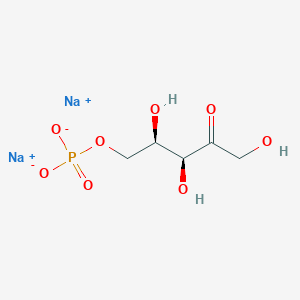
D-Xylulose 5-phosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Xylulose 5-phosphate sodium salt: is a metabolite of the hexose monophosphate pathway. It plays a crucial role in the regulation of glycolysis and lipogenesis. This compound is involved in the pentose phosphate pathway, where it acts as a signaling molecule that regulates various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : D-Xylulose 5-phosphate sodium salt can be synthesized through the phosphorylation of D-xylulose. The reaction typically involves the use of phosphorylating agents such as sodium pyrophosphate in the presence of catalysts. The reaction conditions often include a controlled pH and temperature to ensure the efficient conversion of D-xylulose to its phosphorylated form .
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including ion exchange chromatography and crystallization, to obtain the pure sodium salt .
Análisis De Reacciones Químicas
Types of Reactions: : D-Xylulose 5-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylulose 5-phosphate.
Reduction: It can be reduced to form D-xylulose.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: D-xylulose 5-phosphate.
Reduction: D-xylulose.
Substitution: Various substituted xylulose derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : D-Xylulose 5-phosphate sodium salt is used as a substrate in enzymatic studies to understand the pentose phosphate pathway. It is also used in the synthesis of various biochemical intermediates .
Biology: : In biological research, this compound is used to study metabolic pathways and their regulation. It serves as a signaling molecule in the regulation of glycolysis and lipogenesis .
Medicine: : this compound is investigated for its potential therapeutic applications in metabolic disorders. It is also used in the development of diagnostic assays for metabolic diseases .
Industry: : In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also used in the synthesis of various fine chemicals .
Mecanismo De Acción
D-Xylulose 5-phosphate sodium salt exerts its effects by activating protein phosphatase 2A. This activation leads to the dephosphorylation of key enzymes involved in glycolysis and lipogenesis. The compound also acts as a signaling molecule that regulates the nuclear transport of carbohydrate response element binding protein, a transcription factor that induces the expression of enzymes involved in glucose metabolism and lipogenesis .
Comparación Con Compuestos Similares
Similar Compounds
- D-Ribulose 5-phosphate sodium salt
- D-Erythrose 4-phosphate sodium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Xylonic acid lithium salt
Uniqueness: : D-Xylulose 5-phosphate sodium salt is unique due to its specific role in the pentose phosphate pathway and its ability to regulate both glycolysis and lipogenesis. Unlike other similar compounds, it acts as a signaling molecule that coordinates the metabolic response to carbohydrate feeding .
Propiedades
Fórmula molecular |
C5H9Na2O8P |
|---|---|
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
disodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5-;;/m1../s1 |
Clave InChI |
NBEPTNUBEFMKAU-ALUAXPQUSA-L |
SMILES isomérico |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
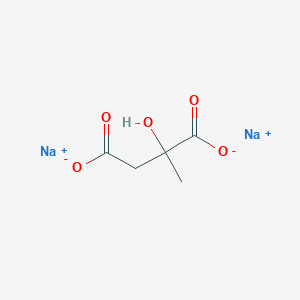
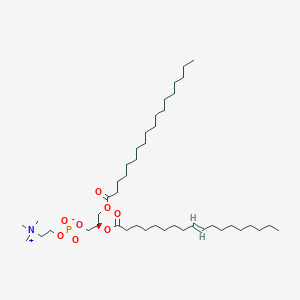



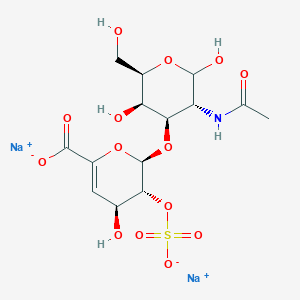



![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
